Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- is an organic compound that belongs to the class of phenoxyethanols It is characterized by the presence of a phenoxy group attached to an ethanol backbone, with a p-chlorobenzyl substituent on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- typically involves the nucleophilic aromatic substitution reaction. The process begins with the preparation of the phenoxy group, which is then reacted with p-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The process may also involve purification steps like distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K₂CO₃) are employed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Industry: Utilized as a solvent and stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- involves its interaction with cellular components. It is known to inhibit certain enzymes and disrupt cellular membranes, leading to its antimicrobial effects. The compound’s phenolic structure allows it to interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A related compound with similar antimicrobial properties but without the p-chlorobenzyl substituent.
Chlorobenzyl Alcohol: Shares the p-chlorobenzyl group but lacks the phenoxyethanol backbone.
Uniqueness
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- is unique due to the combination of the phenoxy group and the p-chlorobenzyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
70930-63-1 |
---|---|
Molecular Formula |
C15H15ClO2 |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H15ClO2/c16-14-5-1-12(2-6-14)11-13-3-7-15(8-4-13)18-10-9-17/h1-8,17H,9-11H2 |
InChI Key |
AWGCTBIVQOOIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.